molecular formula C9H5F3INO B3120091 6-Iodo-4-(trifluoromethyl)indolin-2-one CAS No. 259667-69-1

6-Iodo-4-(trifluoromethyl)indolin-2-one

Cat. No. B3120091
CAS RN: 259667-69-1
M. Wt: 327.04 g/mol
InChI Key: CPCMXCYOJWFVGT-UHFFFAOYSA-N
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Description

6-Iodo-4-(trifluoromethyl)indolin-2-one is a chemical compound that has been used in scientific research for its potential applications in various fields. It is a yellow powder with a molecular weight of 342.14 g/mol. This compound has been studied extensively due to its unique properties and potential benefits in biochemical and physiological research.

Scientific Research Applications

Visible Light-Induced Radical Cyclization

  • A study demonstrated the synthesis of indolin-2-ones through a [Ir(ppy)2(dtb-bpy)]PF6-catalyzed intramolecular radical cyclization of o-iodophenylacrylamides under visible light, offering a new pathway to synthesize indolin-2-ones under mild conditions (Dong et al., 2015).

Porphyrin Indolin-2-one Conjugates

  • Research on the synthesis of porphyrin indolin-2-one conjugates via palladium-catalyzed amination reactions highlighted the potential for creating novel conjugates with significant applications in fields like photodynamic therapy and molecular probes (Menezes et al., 2012).

Antiproliferative Evaluation

  • A series of indolin-2-one derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines, demonstrating the potential of indolin-2-one derivatives in cancer therapy (Lin et al., 2013).

Domino Decarboxylative Cross-Coupling-Cyclisation Reactions

  • Copper-catalyzed domino sp-sp2 decarboxylative cross-coupling and subsequent cyclization reactions were used for the efficient synthesis of 2-arylindoles, demonstrating the versatility of indole derivatives in synthesizing complex molecular structures (Ponpandian & Muthusubramanian, 2012).

Bio-Evaluation of Quaternary Centered Derivatives

  • The synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives revealed their potential for anticancer and antimicrobial activities, underscoring the therapeutic potential of functionalized indolin-2-one derivatives (Bikshapathi et al., 2017).

properties

IUPAC Name

6-iodo-4-(trifluoromethyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3INO/c10-9(11,12)6-1-4(13)2-7-5(6)3-8(15)14-7/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCMXCYOJWFVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2NC1=O)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-4-(trifluoromethyl)indolin-2-one

Synthesis routes and methods

Procedure details

To methyl [2-nitro-4-iodo-6-(trifluoromethyl)phenyl]acetate (33.11 g, 85.1 mmol) in MeOH (1000 mL) at 0° C. was added aqueous 20% TiCl3 (815 g, 12.4 eq). The cooling bath was removed and the resulting mixture stirred at room temperature for 3 hours and then left overnight. To the mixture was then added aqueous 6N HCl (900 mL) and the mixture extracted with EtOAc:toluene (1:1, 3×1000 mL) and EtOAc:toluene (2:1, 3×900 mL and 3×500 mL). The extracts were combined and dried (anhydrous MgSO4). After filtration, the solvent was removed in vacuo to give a light brown solid. Purification was carried out by crystallization from EtOH (300 mL) to give the title compound as a light brown crystalline solid (21.588 g, 78%).
Name
methyl [2-nitro-4-iodo-6-(trifluoromethyl)phenyl]acetate
Quantity
33.11 g
Type
reactant
Reaction Step One
[Compound]
Name
TiCl3
Quantity
815 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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